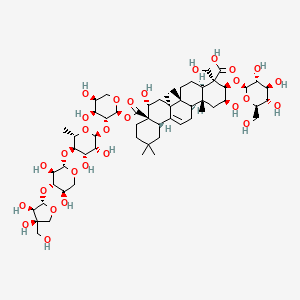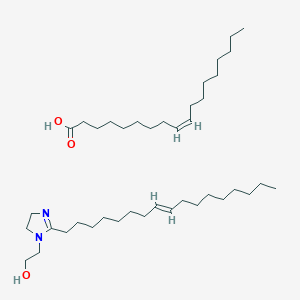
6-Bromo-5-iodopyridin-3-amine
Übersicht
Beschreibung
6-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that is of interest due to its potential as a building block in pharmaceutical and chemical synthesis. While the specific compound is not directly discussed in the provided papers, related bromo- and iodo-pyridine derivatives are frequently utilized in the synthesis of complex organic molecules, including pharmaceuticals and ligands for metal complexes.
Synthesis Analysis
The synthesis of halogenated pyridines, such as this compound, often involves multistep reactions including halogenation, amination, and other functional group transformations. For instance, the synthesis of 2-amino-6-bromopyridine was achieved through a sequence of diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of related compounds often involves the use of convertible isocyanides, as demonstrated in the synthesis of potent opioids , or through regioselective displacement reactions with ammonia .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including chemoselective amination , halogen dance reactions , and reactions with secondary amines . The presence of multiple halogens on the pyridine ring can lead to rich chemistry, allowing for selective functionalization at different positions on the ring. For example, 5-bromo-2-chloro-3-fluoropyridine undergoes selective amination and substitution reactions under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of halogen substituents on the aromatic ring. These properties can affect the compound's stability, reactivity, and suitability for use in various chemical reactions. For instance, the stability and synthetic efficiency of 2-bromo-6-isocyanopyridine make it an optimal reagent for multicomponent chemistry . The electronic effects of substituents on pyridine rings have also been studied through spectral data analysis, providing insights into the substituent effects on chemical behavior .
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Intermediates
The amination of halopyridines, such as 6-Bromo-5-iodopyridin-3-amine, has been studied for its rearrangement properties, potentially involving pyridyne intermediates. Research by Pieterse and Hertog (2010) indicated that rearrangements via ethoxy derivatives of pyridyne might occur in the amination of similar compounds, which could be relevant for understanding the reactivity and transformation pathways of this compound (Pieterse & Hertog, 2010).
Catalytic Amination
The copper-catalyzed amination of 2-bromo-5-iodopyridine, closely related to this compound, demonstrated selective amination at specific positions, as reported by Roy et al. (2017). This research is significant in understanding the selective amination of polyhalopyridines (Roy et al., 2017).
Applications in Ligand Synthesis
Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of flexible polydendate ligands using derivatives of bipyridine, which may include compounds like this compound. This research highlights the compound's potential application in the development of novel ligands (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Novel Compounds
The work of Ahmad et al. (2017) on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling of related compounds provides insights into the broader applications of this compound in synthetic chemistry (Ahmad et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
6-bromo-5-iodopyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXYLSOVGIWPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695397 | |
| Record name | 6-Bromo-5-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697300-68-8 | |
| Record name | 6-Bromo-5-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



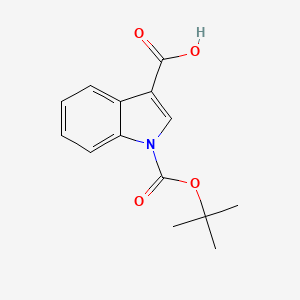
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
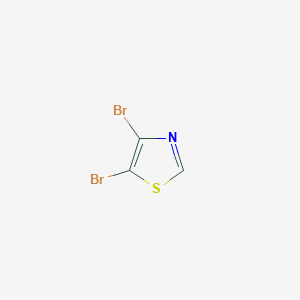



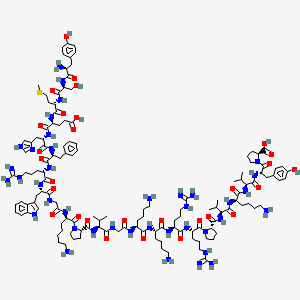

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)



